4-Amino-3-methylbiphenyl

Description

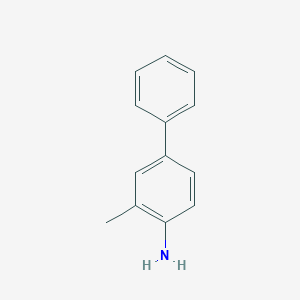

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBISYQIGCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036829 | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-98-7 | |

| Record name | 3-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX74AD4BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methylbiphenyl (CAS Number: 63019-98-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbiphenyl, with the CAS number 63019-98-7, is a substituted aromatic amine derivative of biphenyl. Its structure, featuring a biphenyl backbone with both an amino and a methyl group, makes it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though largely unexplored, biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 63019-98-7 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Melting Point | 38-39 °C | |

| Boiling Point | 306.94 °C (estimated) | |

| Density | 1.065 g/cm³ (estimated) | |

| Refractive Index | 1.619 (estimated) | |

| Appearance | Not specified; likely a solid at room temperature | |

| Solubility | Not specified; likely soluble in organic solvents |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by the reduction of a nitro group to the desired amine.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Methyl-4-nitrobiphenyl

This step aims to couple a substituted aryl halide with an arylboronic acid to form the biphenyl structure. A common approach involves the reaction of 4-bromo-2-methyl-1-nitrobenzene with phenylboronic acid.

Materials:

-

4-bromo-2-methyl-1-nitrobenzene

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methyl-1-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-methyl-4-nitrobiphenyl.

Step 2: Reduction of 3-Methyl-4-nitrobiphenyl to this compound

The nitro group of the synthesized biphenyl intermediate is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation.

Materials:

-

3-methyl-4-nitrobiphenyl (from Step 1)

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite

Procedure:

-

Dissolve 3-methyl-4-nitrobiphenyl in ethanol or methanol in a pressure-resistant flask.

-

Carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the nitro compound).

-

Place the flask in a Parr shaker or a similar hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 30-50 psi) and shake at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.[5]

Visualizing the Synthesis and Potential Investigation

The following diagrams, created using the DOT language, illustrate the logical workflow of the synthesis and a conceptual pathway for its biological investigation.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound.

However, it is crucial to consider the known biological effects of the closely related and well-studied compound, 4-aminobiphenyl (CAS: 92-67-1) . 4-Aminobiphenyl is a known human bladder carcinogen.[6] Its carcinogenicity is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts that can induce mutations.[6]

It is imperative to handle this compound with appropriate safety precautions, assuming it may possess similar toxicological properties to 4-aminobiphenyl until proven otherwise. The presence of the methyl group at the 3-position may alter its metabolic fate and biological activity, potentially enhancing or diminishing its toxicity. Further research is required to elucidate the specific biological profile of this compound.

The following diagram illustrates a conceptual logical flow for investigating the potential biological effects of this compound, based on the known properties of related aromatic amines.

Conclusion

This compound is a chemical compound with defined physicochemical properties and a clear synthetic pathway. While its biological effects remain uncharacterized, the known toxicity of the related compound 4-aminobiphenyl warrants a cautious approach to its handling and use. This guide provides a foundational resource for researchers interested in synthesizing and exploring the potential applications of this compound in various scientific disciplines. Further investigation into its biological activity is essential to fully understand its properties and potential for use in drug development or other fields.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:63019-98-7 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 63019-98-7 [m.chemicalbook.com]

- 4. This compound | 63019-98-7 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-3-methylbiphenyl, a valuable building block in the development of pharmaceuticals and other advanced materials. This document details two principal and effective routes: the Suzuki-Miyaura coupling and a two-step process involving the synthesis and subsequent reduction of a nitrobiphenyl intermediate.

This guide offers detailed experimental protocols, quantitative data for each key step, and visual representations of the synthetic workflows to aid researchers in the successful preparation of this target molecule.

Synthetic Pathways Overview

Two well-established methodologies for the synthesis of this compound are presented:

-

Route 1: Suzuki-Miyaura Coupling. This palladium-catalyzed cross-coupling reaction offers a direct approach to forming the biaryl C-C bond. The synthesis involves the coupling of an appropriately substituted aryl halide (4-bromo-2-methylaniline) with an arylboronic acid (phenylboronic acid). This method is favored for its mild reaction conditions and high functional group tolerance.

-

Route 2: Synthesis and Reduction of 3-Methyl-4-nitrobiphenyl. This two-step pathway first involves the construction of the biphenyl core through a Negishi-type coupling to form 3-methyl-4-nitrobiphenyl. The nitro group is then reduced to the desired primary amine. This route is robust and often provides high overall yields.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound via the palladium-catalyzed coupling of 4-bromo-2-methylaniline and phenylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

4-Amino-3-methylbiphenyl molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Amino-3-methylbiphenyl, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 2-methyl-4-phenylaniline, is an aromatic amine derivative of biphenyl. The structure consists of two phenyl rings linked together, with an amino group and a methyl group substituted on one of the rings.

Molecular Formula: C₁₃H₁₃N[1]

Chemical Structure:

Image Source: PubChem

Key Identifiers:

-

Synonyms: 3-Methylbiphenyl-4-amine, 2-Methyl-4-phenylaniline, 3-Methyl-[1,1'-biphenyl]-4-amine[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Off-white to brown solid | [2] |

| Melting Point | 38-39 °C | [2] |

| Boiling Point | 306.94 °C (estimate) | [2] |

| Density | 1.065 g/cm³ (estimate) | [2] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol. | [3] |

| SMILES | Cc1cc(ccc1N)c2ccccc2 | |

| InChI | InChI=1S/C13H13N/c1-10-8-9-12(14)11(7-10)13-5-3-2-4-6-13/h2-9H,14H2,1H3 |

Spectroscopic Data

| Spectrum | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), NH₂ protons (broad singlet, ~3.5-4.5 ppm), and methyl protons (singlet, ~2.2-2.4 ppm). |

| ¹³C NMR | Aromatic carbons (~115-150 ppm) and a methyl carbon (~15-20 ppm). |

| IR (Infrared) | N-H stretching (two bands, ~3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 183. |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.[4] For the synthesis of this compound, 4-bromo-2-methylaniline can be coupled with phenylboronic acid.

-

Reactants:

-

4-bromo-2-methylaniline (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane and Water (4:1 mixture, 10 mL)

-

-

Procedure:

-

To a dry Schlenk flask, add 4-bromo-2-methylaniline, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reactivity

The chemical reactivity of this compound is primarily determined by the amino group and the biphenyl ring system. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The biphenyl ring system can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing amino and methyl groups.

Applications in Drug Development

Substituted biphenylamines are important structural motifs in many biologically active compounds. A significant application of a structurally related core is in the synthesis of the tyrosine kinase inhibitor, Nilotinib .[5] Nilotinib is used in the treatment of chronic myeloid leukemia (CML).[5] The synthesis of Nilotinib involves the coupling of a substituted aminobenzoic acid with another amine, highlighting the importance of aminobiphenyl derivatives as key intermediates in the synthesis of targeted cancer therapies.

The following diagram illustrates a generalized synthetic scheme for Nilotinib, showcasing the incorporation of a this compound-like core.

Caption: Generalized synthetic pathway for Nilotinib.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility as a building block for complex molecules, such as the anticancer drug Nilotinib, underscores its importance for researchers in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in a research and development setting.

References

Physical and chemical properties of 4-Amino-3-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-3-methylbiphenyl. The information is intended to support research, development, and safety assessments involving this compound.

Core Physical and Chemical Properties

This compound is a biphenyl derivative with an amino and a methyl substituent on one of the phenyl rings. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| CAS Number | 63019-98-7 | [1][2] |

| Melting Point | 38-39 °C | [2] |

| Boiling Point | 312.1 °C at 760 mmHg | [2] |

| Density | 1.057 g/cm³ | [2] |

| Refractive Index | 1.607 | [2] |

| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol. | [3] |

| Appearance | Solid | [3] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the biphenyl rings. A singlet for the methyl group (CH₃) would likely appear in the upfield region (around 2.0-2.5 ppm), and a broad singlet for the amine protons (NH₂) would also be present. The exact chemical shifts and coupling constants would depend on the substitution pattern. For example, the ¹H NMR spectrum of the related compound 4-methylbiphenyl shows a multiplet for the aromatic protons between 7.19-7.42 ppm and a singlet for the methyl protons at 2.41 ppm.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-150 ppm) for the carbons of the biphenyl scaffold. The methyl carbon would appear at a higher field (around 20 ppm). For comparison, the ¹³C NMR of 4-methylbiphenyl shows aromatic carbons in the range of 126.8-140.9 ppm and a methyl carbon at 20.9 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (183.25). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bond between the two phenyl rings.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds.[5][6][7][8] A plausible synthetic route to this compound would involve the coupling of a protected 4-amino-3-methylphenyl halide with phenylboronic acid.

Materials:

-

4-Bromo-2-methylaniline (or a suitable protected derivative)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., triphenylphosphine) if using Pd(OAc)₂

-

A base (e.g., potassium carbonate, sodium carbonate)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄).

-

The flask is evacuated and backfilled with an inert gas several times.

-

Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.

-

The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:63019-98-7 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 63019-98-7 [m.chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of 4-Amino-3-methylbiphenyl

This guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-3-methylbiphenyl (CAS No. 63019-98-7), tailored for researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not widely published, this document presents predicted data based on its chemical structure and established principles of spectroscopy. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with workflow visualizations.

Molecular Structure:

-

Chemical Formula: C₁₃H₁₃N[1]

-

Molecular Weight: 183.25 g/mol [1]

-

Structure: A biphenyl core with an amino group at the 4-position and a methyl group at the 3-position.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and aromatic structure.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~ 7.10 | Doublet | 1H | Aromatic H (C5-H) |

| ~ 6.80 | Singlet | 1H | Aromatic H (C2-H) |

| ~ 6.70 | Doublet | 1H | Aromatic H (C6-H) |

| ~ 3.70 | Broad Singlet | 2H | Amino group protons (-NH₂) |

| ~ 2.20 | Singlet | 3H | Methyl group protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 146 | C4 (Carbon with -NH₂ group) |

| ~ 141 | C1' (Carbon of the phenyl group) |

| ~ 138 | C1 (Carbon of the biphenyl link) |

| ~ 130 - 127 | Phenyl group carbons & C5, C6 |

| ~ 125 | C3 (Carbon with -CH₃ group) |

| ~ 115 | C2 |

| ~ 18 | -CH₃ Carbon |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl) |

| 1620 - 1580 | Strong | Aromatic C=C ring stretching |

| 1600 - 1500 | Strong | N-H bending |

| 1470 - 1430 | Medium | Aliphatic C-H bending (methyl) |

| 850 - 800 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 168 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 167 | Medium | [M - NH₂]⁺ (Loss of an amino radical) |

| 152 | Medium | [M - CH₃ - NH₂]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for acquiring spectroscopic data for solid aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a solution-state NMR sample.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]

-

Select a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[2]

-

Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Gentle vortexing can aid dissolution.[2]

-

-

Sample Transfer:

-

Data Acquisition:

-

Wipe the exterior of the NMR tube to remove any contaminants.[2]

-

Place the tube into a spinner turbine, using a depth gauge for consistent positioning.

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Infrared (IR) Spectroscopy

For a solid sample like this compound, the thin solid film or KBr pellet method is commonly used.

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[3][4]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample holder or a clean salt plate to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

This protocol describes a general approach for the analysis of a small organic molecule using mass spectrometry, often coupled with a chromatographic system.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile. Sample cleanliness is crucial for obtaining high-quality data.[6]

-

The solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.[7]

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known reference compound that provides ions of known m/z across the desired mass range.[8]

-

For high-resolution mass spectrometry (HRMS), an internal calibrant (lock mass) can be used simultaneously with the sample analysis to correct for any instrumental drift and ensure high mass accuracy.[8]

-

-

Data Acquisition:

-

Choose an appropriate ionization technique. For a molecule like this compound, soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable to observe the molecular ion.[9]

-

Acquire the full scan mass spectrum to identify the molecular ion.

-

To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to observe characteristic product ions.[9]

-

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Information derived from different spectroscopic techniques.

References

- 1. scbt.com [scbt.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. webassign.net [webassign.net]

- 6. biocompare.com [biocompare.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Aminobiphenyls: A Versatile Scaffold for Future Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminobiphenyl Core

Substituted aminobiphenyls are a class of organic compounds characterized by a biphenyl backbone with one or more amino group substituents. This structural motif has a long history, having been used commercially as rubber antioxidants and intermediates in dye synthesis.[1][2] However, the parent compound, 4-aminobiphenyl, is a known human carcinogen, primarily causing bladder cancer through metabolic activation and the formation of DNA adducts.[1][2][3][4] This toxicity historically limited its exploration.

Today, advanced synthetic methodologies allow for precise control over substitution patterns, enabling the design of novel aminobiphenyl derivatives that minimize or eliminate the carcinogenic potential while maximizing desirable properties. This has unlocked significant research opportunities, positioning the substituted aminobiphenyl scaffold as a versatile platform for innovation in both medicinal chemistry and materials science. This guide explores the most promising research avenues, providing detailed protocols and data to facilitate further investigation.

Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the core biphenyl structure is most commonly achieved via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[5][6][7] Recent advancements have even introduced "aminative" Suzuki coupling, which directly creates a C-N-C linked diaryl amine from the same starting materials, further expanding the synthetic toolkit.[8][9]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a substituted biphenyl.

-

Reagent Preparation: In a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the substituted aryl halide (1.0 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a suitable ligand like tricyclohexylphosphine or SPhos (10 mol%).[7]

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (3:1 v/v), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final substituted biphenyl compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Research Area 1: Medicinal Chemistry and Drug Development

The aminobiphenyl scaffold is a privileged structure in medicinal chemistry due to its rigid, yet conformationally flexible nature, which allows it to fit into various enzyme active sites.

Application: Kinase Inhibitors for Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Many kinase inhibitors function by competing with ATP at the enzyme's active site. The aminobiphenyl core can serve as a robust scaffold for designing such inhibitors, with different substitutions tuning the selectivity and potency against specific kinase targets like Receptor Tyrosine Kinases (RTKs).[11][12][13]

The diagram below illustrates a simplified RTK signaling pathway, a common target for aminobiphenyl-based inhibitors. Ligand binding induces receptor dimerization and autophosphorylation, initiating a downstream cascade (e.g., RAS/MAPK) that ultimately promotes cell proliferation and survival.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

The following table summarizes the inhibitory activity of representative aminobiphenyl derivatives against various protein kinases.

| Compound Class | Target Kinase(s) | Activity Metric | Value | Reference |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | KIT, PDGFRβ | Kd | 150 nM, 190 nM | --INVALID-LINK--[11] |

| Biaryl-1H-Pyrazole Sulfonamide | G2019S-LRRK2 | IC₅₀ | <10 nM | --INVALID-LINK--[14] |

| 4-(aminomethyl)benzamide derivative | EGFR | % Inhibition | 92% @ 10 nM | --INVALID-LINK--[12] |

-

Reagent Preparation: Prepare a solution of the test compound (substituted aminobiphenyl derivative) in 100% DMSO and create a serial dilution series. Prepare kinase, fluorescently labeled ATP tracer, and antibody solutions in a buffered aqueous solution.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the target kinase enzyme to all wells.

-

Initiation: Initiate the kinase reaction by adding the ATP tracer and substrate mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Detection: Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Signal Reading: After a further incubation period, read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application: Anti-HIV Agents

The aminobiphenyl scaffold has been successfully incorporated into diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs). By introducing fluorine atoms into the biphenyl ring, researchers have developed compounds with high potency against wild-type and mutant HIV-1 strains, along with improved metabolic stability and safety profiles.[10]

| Compound | EC₅₀ (WT HIV-1, nM) | CC₅₀ (MT-4 cells, µM) | Selectivity Index (SI) | Reference |

| 5t | 1.8 | 117 | 66,443 | --INVALID-LINK--[10] |

| JK-4b | 1.0 | 2.08 | 2,059 | --INVALID-LINK--[10] |

-

Cell Culture: Culture MT-4 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.

-

Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the diluted test compounds to the cell suspension and plate in a 96-well plate. Include control wells with infected/untreated cells and uninfected/untreated cells.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

-

Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell protection for each compound concentration and determine the 50% effective concentration (EC₅₀). Simultaneously, run a parallel assay with uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).

Application: General Anticancer Agents

Several studies have demonstrated the broad anticancer potential of substituted aminobiphenyls, acting through mechanisms such as the induction of apoptosis and cell cycle arrest at the G2/M phase.[15] These compounds have shown efficacy against various cancer cell lines, including melanoma and breast cancer.[15][16]

The following diagram outlines a typical workflow for screening and characterizing novel anticancer compounds based on the aminobiphenyl scaffold.

Caption: Workflow for discovery of anticancer aminobiphenyls.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 11 | Melanoma | IC₅₀ | 1.7 ± 0.5 | --INVALID-LINK--[15] |

| 12 | Melanoma | IC₅₀ | 2.0 ± 0.7 | --INVALID-LINK--[15] |

| A-1A | Antitumor | IC₅₀ | 12.2 µg/mL | --INVALID-LINK--[17] |

Research Area 2: Materials Science

The rigid biphenyl structure and the electron-donating nature of the amino group make these compounds excellent candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Application: Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state devices composed of thin organic layers sandwiched between two electrodes.[18][19] When a voltage is applied, charge carriers (holes and electrons) are injected, which then recombine in an emissive layer to produce light. Substituted aminobiphenyls are often incorporated into larger molecular structures, such as fluorene or triarylamine derivatives, which serve as highly efficient Hole Transport Layer (HTL) materials or as hosts in the Emissive Layer (EML).[20][21] Their function is to facilitate the movement of holes from the anode to the emissive layer, enhancing device efficiency and lifespan.[20]

This diagram illustrates the fundamental layered structure of an OLED and the role of aminobiphenyl-containing materials.

Caption: Basic layered structure of an Organic Light-Emitting Diode (OLED).

Experimental Protocol: OLED Fabrication by Thermal Evaporation

-

Substrate Preparation: Begin with a pre-cleaned substrate, typically glass coated with a transparent conductive oxide like Indium Tin Oxide (ITO), which serves as the anode. Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment.

-

Vacuum Chamber: Place the cleaned substrate and crucibles containing the organic materials (including the aminobiphenyl-based HTL material) and metal for the cathode into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Layer Deposition: Deposit the layers sequentially by resistive heating of the crucibles.

-

Deposit the Hole Transport Layer (HTL) onto the ITO anode.

-

Deposit the Emissive Layer (EML).

-

Deposit the Electron Transport Layer (ETL).

-

-

Cathode Deposition: Deposit a low work-function metal (e.g., LiF/Al) through a shadow mask to define the active area of the pixels.

-

Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation (e.g., using UV-cured epoxy and a cover glass) to protect the organic layers from oxygen and moisture.

-

Characterization: Test the device by applying a voltage and measuring the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum.

Conclusion and Future Outlook

The substituted aminobiphenyl scaffold represents a highly versatile and promising platform for scientific research and development. In medicinal chemistry, ongoing efforts should focus on designing novel derivatives with high target specificity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, particularly for kinase and reverse transcriptase inhibition. In materials science, the exploration of new aminobiphenyl-based compounds for OLEDs and other organic electronics could lead to more efficient and durable devices. The continued application of modern synthetic methods like the Suzuki-Miyaura coupling will be crucial in unlocking the full potential of this remarkable chemical core.

References

- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 10. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]

- 19. OLED - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 4-Amino-3-methylbiphenyl

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. 4-Amino-3-methylbiphenyl is a chemical for research use only and should be handled by trained personnel with appropriate safety precautions. Due to the limited specific toxicological data for this compound, this guide draws heavily upon data from the closely related and well-characterized Group 1 human carcinogen, 4-aminobiphenyl (4-ABP). It is presumed that this compound may share similar hazardous properties.

Chemical Identification and Physical Properties

This compound, also known as 2-methyl-4-phenylaniline, is an aromatic amine. Its structural and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 63019-98-7 | |

| Molecular Formula | C13H13N | |

| Molecular Weight | 183.25 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 38-39°C | |

| Boiling Point | 312.1°C at 760 mmHg | |

| Density | 1.057 g/cm³ | |

| Flash Point | 151°C | |

| LogP (Octanol/Water Partition Coefficient) | 3.82540 |

Hazard Identification and Classification

While a specific GHS classification for this compound is not universally established, the data for analogous aminobiphenyls suggest significant health hazards. The parent compound, 4-aminobiphenyl, is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).

Table 2.1: Anticipated GHS Hazard Classification Based on data from related aminobiphenyl compounds.

| Hazard Class | Hazard Statement | Precautionary Statements (Selection) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Carcinogenicity | H350: May cause cancer. | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308 + P313: IF exposed or concerned: Get medical advice/attention. |

| Skin Irritation | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Toxicological Information

The toxicological profile of this compound is not well-documented. However, its structural similarity to 4-aminobiphenyl, a potent bladder carcinogen, warrants extreme caution.

Acute Toxicity

Limited data is available for this compound. The lowest published toxic dose (TDLo) has been reported in rats via subcutaneous administration.

Table 3.1: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose | Reference |

| TDLo | Subcutaneous | Rat | 1200 mg/kg/W-I |

Acute inhalation exposure to the related 4-aminobiphenyl in humans has been shown to cause headaches, lethargy, cyanosis, and urinary tract irritation.

Carcinogenicity

4-aminobiphenyl is known to be a human carcinogen based on sufficient evidence from human and animal studies. Occupational exposure to 4-aminobiphenyl is strongly associated with an increased risk of bladder cancer. Animal studies have demonstrated that oral exposure to 4-aminobiphenyl causes urinary bladder cancer in mice, rabbits, and dogs, as well as liver tumors in mice. Given its structure, this compound should be handled as a potential human carcinogen.

Genotoxicity

The carcinogenicity of 4-aminobiphenyl is understood to operate through a genotoxic mechanism. This involves metabolic activation to intermediates that form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and chromosomal aberrations, initiating cancer. 4-aminobiphenyl is mutagenic in Salmonella typhimurium assays (Ames test) in the presence of metabolic activation.

Mechanism of Toxicity: Metabolic Activation

Aromatic amines like 4-aminobiphenyl are not directly carcinogenic but require metabolic activation to exert their toxic effects. This process is primarily initiated in the liver. The proposed pathway, which likely applies to this compound, involves two key enzymatic steps.

-

Phase I Metabolism (N-oxidation): Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of the parent amine to form a reactive N-hydroxyarylamine metabolite.

-

Phase II Metabolism (Esterification): The N-hydroxy metabolite undergoes further activation through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs). This creates a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The unstable nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily at the C8 position of guanine, forming DNA adducts. These adducts are the primary lesions responsible for the mutagenic and carcinogenic effects.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, a standard assay to evaluate the mutagenic potential of such a compound is the bacterial reverse mutation assay, or Ames test.

General Protocol: Ames Test

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (His-). The assay measures the rate at which the test chemical causes reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Methodology:

-

Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction) from rats induced with P450-inducing agents. This provides the necessary enzymes for metabolic activation.

-

Exposure: The tester bacterial strain, the test compound, and the S9 mix are combined in a test tube.

-

Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive (mutagenic) result.

Safe Handling and Exposure Control

Given the potential for high toxicity and carcinogenicity, stringent safety measures are mandatory when handling this compound.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation. Use a closed system for transfers where possible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a lab coat, and consider disposable coveralls for larger quantities. Ensure no skin is exposed.

-

Respiratory Protection: If dusts are generated outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is required.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling. Contaminated clothing should be removed immediately and decontaminated before reuse.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up or in an area accessible only to authorized personnel.

-

Spill Procedures:

-

Evacuate the area and prevent access.

-

Avoid breathing dust. Wear full PPE, including respiratory protection.

-

For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

-

Do not let the product enter drains.

-

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

-

If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.

-

General Advice: Show the safety data sheet to the doctor in attendance.

An In-depth Technical Guide on 4-Amino-3-methylbiphenyl: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbiphenyl, a methylated derivative of the well-known carcinogen 4-aminobiphenyl, is an aromatic amine with significant interest in the fields of toxicology and chemical synthesis. While its history is not as extensively documented as its parent compound, understanding its discovery, synthesis, and properties is crucial for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of this compound, including its physical and chemical properties, a plausible historical synthesis route, and its toxicological profile, supported by available data and presented in a structured format for clarity and ease of comparison.

Introduction

This compound, also known as 3-methyl-[1,1'-biphenyl]-4-amine, is a biphenyl derivative characterized by an amino group and a methyl group attached to one of the phenyl rings. Its structure is closely related to 4-aminobiphenyl, a compound notorious for its carcinogenic properties, particularly in inducing bladder cancer.[1] The addition of a methyl group to the aromatic ring can significantly influence the molecule's metabolic fate and biological activity. This guide aims to consolidate the available technical information on this compound, focusing on its discovery, historical context, and synthetic methodologies.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63019-98-7 | [2] |

| Molecular Formula | C₁₃H₁₃N | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Melting Point | 38-39 °C | |

| Appearance | Off-White to Brown Low Melting Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Discovery and Historical Context

The carcinogenic properties of the parent compound, 4-aminobiphenyl, were identified in the mid-20th century through occupational health studies of workers in chemical plants.[1] This discovery likely spurred further research into the toxicological effects of its derivatives, including methylated analogues like this compound, to understand structure-activity relationships related to their carcinogenicity.

Synthesis Methodology

While a specific, dated publication detailing the initial synthesis of this compound is elusive, a plausible and historically relevant synthetic route can be constructed based on established organic chemistry reactions. A common approach for the synthesis of substituted biphenyls involves a cross-coupling reaction to form the biphenyl core, followed by functional group manipulations.

A likely pathway involves the synthesis of a nitrated precursor, 3-methyl-4-nitrobiphenyl, which is then reduced to the desired amine.

Experimental Protocol: Synthesis of 3-Methyl-4-nitrobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.

Reaction:

Materials:

-

1-Bromo-4-nitrobenzene

-

3-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1 equivalent) and 3-methylphenylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2 equivalents).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium(II) acetate catalyst (0.02 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-methyl-4-nitrobiphenyl.

Experimental Protocol: Reduction of 3-Methyl-4-nitrobiphenyl to this compound

The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Reaction:

Materials:

-

3-Methyl-4-nitrobiphenyl

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas

Procedure:

-

Dissolve 3-methyl-4-nitrobiphenyl in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound can be visualized as a two-step process.

Toxicological Profile and Biological Significance

The toxicological properties of this compound are not as extensively studied as those of 4-aminobiphenyl. However, given its structural similarity, it is presumed to be a carcinogen. The parent compound, 4-aminobiphenyl, is a known human bladder carcinogen.[1] Its carcinogenicity is a result of its metabolic activation in the liver to N-hydroxy-4-aminobiphenyl, which can then form DNA adducts, leading to mutations and cancer.

It is plausible that this compound undergoes a similar metabolic activation pathway. The presence of the methyl group may influence the rate and site of metabolism, potentially altering its carcinogenic potency or target organ specificity. Early studies on methylated arsenicals have shown that methylation can significantly affect the toxicity of a compound.[4][5] However, detailed studies on the specific metabolic pathways and toxicological endpoints for this compound are required for a comprehensive risk assessment.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Research in this area would be valuable to elucidate its mechanism of toxicity and potential biological effects.

Conclusion

This compound is a compound of interest due to its structural relationship to the known carcinogen 4-aminobiphenyl. While its specific history of discovery is not well-documented, its synthesis can be achieved through established methods such as Suzuki-Miyaura coupling followed by nitro group reduction. The provided experimental protocols offer a practical guide for its laboratory preparation. Further research is needed to fully characterize its toxicological profile, metabolic fate, and potential interactions with biological signaling pathways to better understand its health risks and potential applications in research.

References

- 1. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The accumulation and toxicity of methylated arsenicals in endothelial cells: important roles of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylated arsenicals: the implications of metabolism and carcinogenicity studies in rodents to human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 4-Amino-3-methylbiphenyl: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 4-Amino-3-methylbiphenyl, a class of compounds with significant relevance in medicinal chemistry and toxicology. This document details the physicochemical properties, spectroscopic data, and synthesis methodologies for key isomers. Furthermore, it explores their biological activities, with a particular focus on the carcinogenic potential inherited from the parent compound, 4-aminobiphenyl. Detailed experimental protocols and visual representations of metabolic pathways are included to facilitate further research and development in this area.

Introduction

Biphenyl and its derivatives are prevalent structural motifs in a wide array of biologically active compounds. The introduction of amino and methyl groups to the biphenyl scaffold can significantly modulate the pharmacological and toxicological properties of the parent molecule. This compound and its isomers are of particular interest due to their structural similarity to known carcinogens and their potential as intermediates in the synthesis of novel therapeutic agents. Understanding the distinct properties of each isomer is crucial for predicting their biological fate and for the rational design of new chemical entities.

Isomers of this compound

The positional isomers of this compound are characterized by the different arrangements of the amino and methyl groups on the biphenyl core. The primary isomers of interest include:

-

This compound: The parent compound of this series.

-

2-Amino-5-methylbiphenyl

-

4-Amino-2-methylbiphenyl

-

3-Amino-2'-methylbiphenyl

-

4-Amino-2'-methylbiphenyl

-

4-Amino-4'-methylbiphenyl

The precise positioning of the functional groups dramatically influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby dictating its chemical reactivity and biological activity.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of each isomer is fundamental for their identification, purification, and characterization. The available data for the key isomers are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and its Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 63019-98-7 | C₁₃H₁₃N | 183.25 | 38-39[1] | 306.94 (rough estimate)[2] |

| 2-Amino-5-methylbiphenyl | 42308-28-1 | C₁₃H₁₃N | 183.25 | Not available | Not available |

| 4-Amino-2-methylbiphenyl | Not available | C₁₃H₁₃N | 183.25 | Not available | Not available |

| 3-Amino-2'-methylbiphenyl | 400745-54-2 | C₁₃H₁₃N | 183.25 | Not available | Not available |

| 4-Amino-2'-methylbiphenyl | 1204-41-7 | C₁₃H₁₃N | 183.25 | Not available | Not available |

| 4-Amino-4'-methylbiphenyl | Not available | C₁₃H₁₃N | 183.25 | Not available | Not available |

Table 2: Spectroscopic Data of this compound and its Isomers

| Compound | 1H NMR Data (δ ppm) | 13C NMR Data (δ ppm) | Mass Spectrometry (m/z) |

| This compound | Data not available | Data not available | Data not available |

| 2-Amino-5-methylbiphenyl | Data not available | Data not available | Data not available |

| 4-Amino-2-methylbiphenyl | Data not available | Data not available | Data not available |

| 3-Amino-2'-methylbiphenyl | Data not available | Data not available | Data not available |

| 4-Amino-2'-methylbiphenyl | Data not available | Data not available | Data not available |

| 4-Amino-4'-methylbiphenyl | Data not available | Data not available | Data not available |

Note: Comprehensive spectroscopic data for these specific isomers is limited in publicly available literature. Researchers are encouraged to consult specialized databases such as the Spectral Database for Organic Compounds (SDBS) for potential entries.

Synthesis Methodologies

The synthesis of aminomethylbiphenyl isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile method allows for the formation of the crucial C-C bond between two aryl rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of aminomethylbiphenyls. Specific reaction conditions may need to be optimized for each isomer.

Materials:

-

Appropriately substituted bromoaniline or aminophenylboronic acid derivative

-

Appropriately substituted phenylboronic acid or bromotoluene derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aminomethylbiphenyl isomer.

References

Methodological & Application

Application of 4-Amino-3-methylbiphenyl in Pharmaceutical Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 4-Amino-3-methylbiphenyl as a versatile building block in pharmaceutical synthesis. While direct synthesis of a currently marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, particularly in the realm of kinase inhibitors and anti-inflammatory agents. These notes offer detailed protocols for key synthetic transformations and explore the potential therapeutic targets of its derivatives.

Introduction: The Potential of a Privileged Scaffold

This compound belongs to the class of aminobiphenyls, a privileged scaffold in medicinal chemistry. The biphenyl moiety provides a rigid backbone for molecular recognition, while the amino group serves as a crucial handle for further functionalization, allowing for the exploration of a wide chemical space. The methyl group offers a point for steric and electronic modulation of the molecule. This combination makes this compound an attractive starting material for the synthesis of novel drug candidates.

The primary utility of this compound lies in its ability to undergo a variety of chemical transformations to generate a library of derivatives. These reactions primarily include N-functionalization of the amino group and cross-coupling reactions at the phenyl rings.

Key Synthetic Transformations and Experimental Protocols

The derivatization of this compound is crucial for developing new chemical entities. The following sections detail the protocols for key synthetic modifications.

N-Acylation of this compound

A common and straightforward modification is the acylation of the primary amino group to form amides. This transformation is fundamental in the synthesis of many kinase inhibitors, where the amide bond often plays a critical role in binding to the hinge region of the kinase.

General Protocol for N-Acylation:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution.

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., an acyl chloride or carboxylic acid with a coupling agent like HATU) (1.1 eq.).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Data for N-Acylation of Aminobiphenyl Analogs

| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Pyrazine-2-carboxylic acid (with DCC/DMAP) | DMAP | DCM | 12 | 60-85 | [1] |

| Substituted benzoyl chloride | TEA | DCM | 4 | >90 | General Protocol |

| Acryloyl chloride | DIPEA | THF | 2 | >95 | Hypothetical |

Palladium-Catalyzed Cross-Coupling Reactions

The biphenyl scaffold of this compound can be further elaborated using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of additional aryl, heteroaryl, or amino substituents, significantly increasing molecular diversity.

General Protocol for Suzuki-Miyaura Coupling:

-

Pre-reaction Setup: To a flame-dried Schlenk tube, add the aryl halide derivative of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-85 | [1] |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 110 | 20-67 | [2] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | >90 | General Protocol |

Potential Pharmaceutical Applications: Kinase Inhibition

The this compound scaffold is a key component in many potent and selective kinase inhibitors. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site, while the biphenyl moiety can occupy the hydrophobic pocket.

Hypothetical Drug Candidate Synthesis Workflow

The following workflow illustrates a potential synthetic route to a hypothetical kinase inhibitor starting from this compound.

Caption: A potential synthetic workflow for a kinase inhibitor.

Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in cancer. Derivatives of this compound could potentially inhibit EGFR, leading to the downregulation of downstream signaling cascades involved in cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by a hypothetical drug.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel pharmaceutical compounds. Its inherent structural features make it particularly suitable for the development of kinase inhibitors. The provided protocols for N-acylation and palladium-catalyzed cross-coupling reactions offer a solid foundation for the synthesis of diverse libraries of this compound derivatives for drug discovery programs. Further exploration of the structure-activity relationships of these derivatives could lead to the identification of potent and selective drug candidates for various therapeutic areas.

References

Synthesis of 4-Amino-3-methylbiphenyl Derivatives: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of 4-Amino-3-methylbiphenyl and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of these target molecules makes them valuable building blocks for novel therapeutic agents.[1] The primary synthetic strategies discussed herein are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination reactions, which are robust and versatile methods for the formation of the key carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4]

Introduction